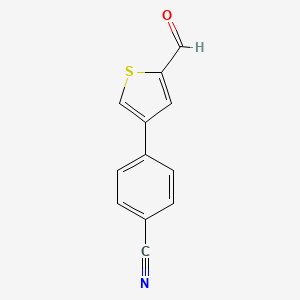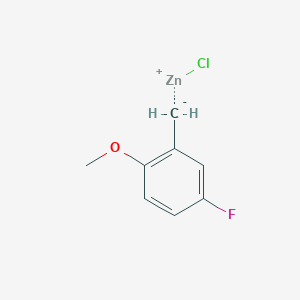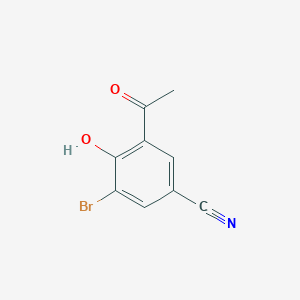
3-Acetyl-5-bromo-4-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-bromo-4-hydroxybenzonitrile: is an organic compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol It is a derivative of benzonitrile, featuring an acetyl group at the third position, a bromine atom at the fifth position, and a hydroxyl group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-bromo-4-hydroxybenzonitrile typically involves the bromination of 4-hydroxybenzonitrile followed by acetylation. One common method includes the use of brominating reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature . The acetylation step involves the reaction of the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Eco-friendly methods, such as the use of green solvents and catalysts, are also being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetyl-5-bromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.
Reduction: Amines formed from the reduction of the nitrile group.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-bromo-4-hydroxybenzonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-acetyl-5-bromo-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the acetyl, bromine, and hydroxyl groups can influence its binding affinity and specificity towards these targets . The nitrile group may also play a role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-hydroxybenzonitrile: Similar structure but lacks the acetyl group.
4-Hydroxybenzonitrile: Lacks both the bromine and acetyl groups.
3,5-Dibromo-4-hydroxybenzonitrile: Contains an additional bromine atom.
Uniqueness: 3-Acetyl-5-bromo-4-hydroxybenzonitrile is unique due to the presence of the acetyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H6BrNO2 |
|---|---|
Molekulargewicht |
240.05 g/mol |
IUPAC-Name |
3-acetyl-5-bromo-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6BrNO2/c1-5(12)7-2-6(4-11)3-8(10)9(7)13/h2-3,13H,1H3 |
InChI-Schlüssel |
NOSUOHAVBDIDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC(=C1)C#N)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



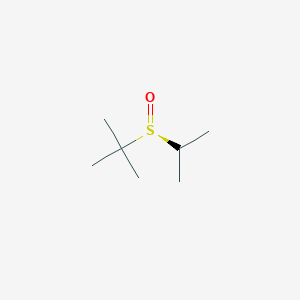
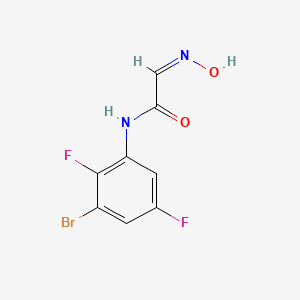


![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)
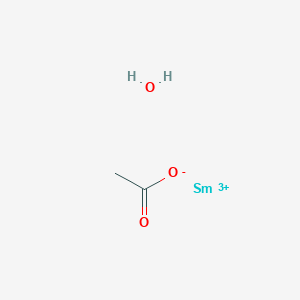
![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)
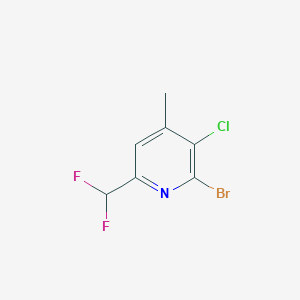
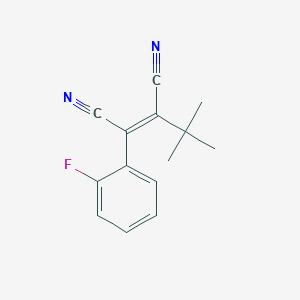
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)

